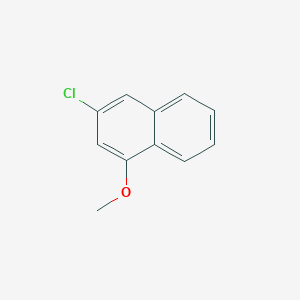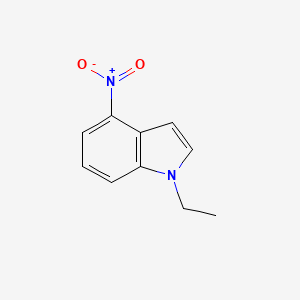
4-(Hydrazinylmethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)naphthalen-1-ol is a chemical compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is notable for its unique structure, which includes a hydrazinylmethyl group attached to the naphthalene core. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties .
Preparation Methods
The synthesis of 4-(Hydrazinylmethyl)naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with hydrazine derivatives under specific conditions. One common method includes the use of hydrazine hydrate in the presence of a catalyst to facilitate the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Hydrazinylmethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the hydrazinylmethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Hydrazinylmethyl)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)naphthalen-1-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 4-(Hydrazinylmethyl)naphthalen-1-ol include other naphthalene derivatives such as:
Naphthalen-1-ol: Lacks the hydrazinylmethyl group but shares the naphthalene core.
Naphthalen-2-ol: Similar structure but with the hydroxyl group at a different position.
Hydrazinylmethyl derivatives: Compounds with similar hydrazinylmethyl groups but different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887592-78-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H12N2O/c12-13-7-8-5-6-11(14)10-4-2-1-3-9(8)10/h1-6,13-14H,7,12H2 |
InChI Key |
LQKKICSQTQNGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


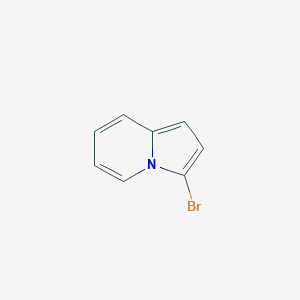
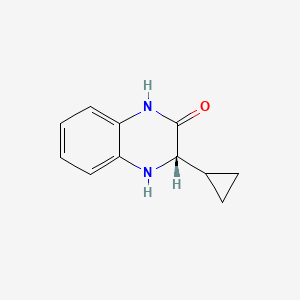
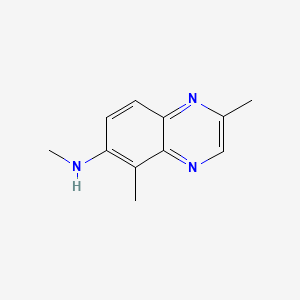
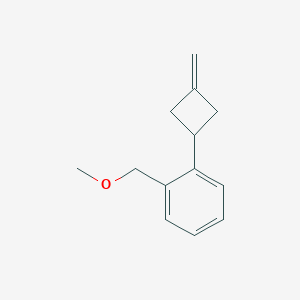

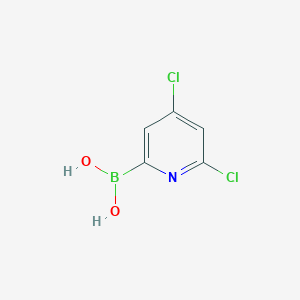
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
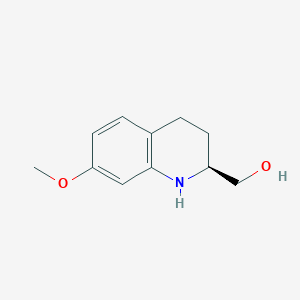
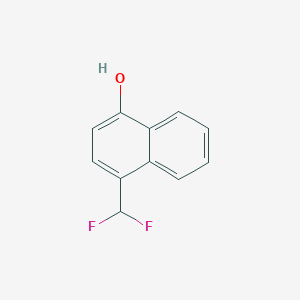
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
